Vicinal Difluoro Gauche Effect vs. Geminal 2,2-Difluorosuccinic Anhydride
The 3,4-difluoro substitution in 3,4-difluorooxolane-2,5-dione creates the RCHF–CHFR vicinal difluoro motif. Extensive NMR and X-ray crystallographic studies on 2,3-difluorosuccinate derivatives (the hydrolyzed/open-chain analogs of this anhydride) demonstrate that the two vicinal C–F bonds exhibit a strong and quantifiable preference for the gauche conformation over the anti conformation—the 'fluorine gauche effect' [1]. This is evidenced by ³JHH coupling constants of 2.6–3.6 Hz for gauche H–C–C–H relationships and ³JHF coupling constants of 14–15 Hz for gauche H–C–C–F relationships, versus ~30–32 Hz for trans ³JHF [2]. X-ray crystal structures of both erythro- and threo-2,3-difluorosuccinic acid confirm that the C–F bonds adopt a gauche relationship in the solid state [3]. This conformational control mechanism is entirely absent in 2,2-difluorosuccinic anhydride (CAS 79802-73-6), where the fluorine atoms are geminal and cannot engage in a vicinal relationship, and in tetrafluorosuccinic anhydride (CAS 699-30-9), where additional C–F bonds introduce competing stereoelectronic effects [4].
| Evidence Dimension | Vicinal ³JHH and ³JHF NMR coupling constants as conformational reporters |
|---|---|
| Target Compound Data | ³JHH = 2.6–3.6 Hz (gauche H–C–C–H); ³JHF = 14–15 Hz (gauche H–C–C–F); ³JFF = -16.5 to -17.3 Hz (vicinal F–F coupling) for 2,3-difluorosuccinate derivatives [2] |
| Comparator Or Baseline | 2,2-difluorosuccinic anhydride (CAS 79802-73-6): no vicinal H–C–C–F or F–C–C–F coupling possible (geminal substitution only). Trans ³JHF reference: ~30–32 Hz; gauche ³JHF reference: ~8 Hz for aliphatic systems [2] |
| Quantified Difference | The ³JHF difference of ~15–18 Hz between gauche (14–15 Hz) and trans (~30–32 Hz) conformers provides a clear spectroscopic handle for conformational assignment; not accessible in geminal isomer. Ratio of gauche:trans ³JHF ≈ 0.45–0.50 [2] |
| Conditions | ¹H and ¹⁹F NMR spectroscopy (AA′XX′ spin system analysis); X-ray crystallography; ab initio conformational energy calculations on erythro- and threo-diastereoisomers; Beilstein J. Org. Chem. 2006, 2:19 [1][3] |
Why This Matters
The fluorine gauche effect enables rational conformational tuning of derived molecules (peptides, polymers, liquid crystals); a selection criterion that is structurally impossible with the geminal 2,2-difluoro isomer.
- [1] O'Hagan, D.; et al. The Vicinal Difluoro Motif: The Synthesis and Conformation of Erythro- and Threo-Diastereoisomers of 1,2-Difluorodiphenylethanes, 2,3-Difluorosuccinic Acids and Their Derivatives. Beilstein J. Org. Chem. 2006, 2, 19. doi:10.1186/1860-5397-2-19. (Background: vicinal fluorines prefer gauche over anti; Results: synthetic route to 2,3-difluorosuccinates; Conclusion: overall chain conformations influenced by fluorine gauche effect.) View Source
- [2] Beilstein J. Org. Chem. 2006, 2, 19. Specific NMR data: ³JHH coupling constants 2.6–6.0 Hz; ³JHF coupling constants 14.1–28 Hz; ³JFF coupling constants -16.5 to -17.3 Hz; trans ³JHF estimated at ~32 Hz, gauche ³JHF estimated at ~8 Hz (ref. [32] therein). View Source
- [3] Schueler, M. PhD Thesis, University of St Andrews, 2006. X-ray structures of erythro- and threo-2,3-difluorosuccinic acid: both show C–F bonds gauche to each other in solid state. Clear preference for gauche C–F alignment confirmed by temperature- and solvent-dependent NMR. View Source
- [4] SpectraBase. CIS-ALPHA,ALPHA'-DIFLUOROSUCCINIC ANHYDRIDE. InChI=1S/C4H2F2O3/c5-1-2(6)4(8)9-3(1)7/h1-2H/t1-,2+. (Confirms cis vicinal relationship at positions equivalent to 3,4-difluorooxolane-2,5-dione.) View Source
